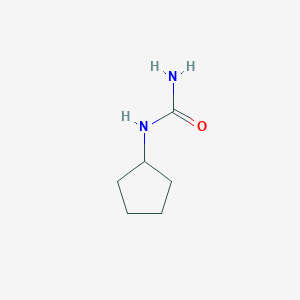

Cyclopentylurea

Descripción general

Descripción

Cyclopentylurea is a chemical compound that has garnered interest in various fields of chemistry. It is not directly mentioned in the available literature, but its properties and reactions can be inferred from related compounds.

Synthesis Analysis

This compound's synthesis can be understood by examining similar processes in related cyclic compounds. For instance, the [2+2+2] cycloaddition reaction is an efficient method for synthesizing carbo- and heterocycles, potentially applicable to this compound (Domínguez & Pérez-Castells, 2011).

Molecular Structure Analysis

The molecular structure of this compound, like other cyclic compounds, likely involves a ring structure, possibly influenced by interactions like hydrogen bonding and π-π stacking, as seen in similar cyclic dipeptides (Geng et al., 2016).

Chemical Reactions and Properties

This compound's chemical reactions might involve cycloaddition, as seen in cyclopentadiene dimerization, indicating a potential for forming complex molecular structures (Caramella et al., 2002). The reactions could also include nucleophilic displacement, as observed in reactions of cycloalkyl p-toluenesulfonates and halides (Roberts & Chambers, 1951).

Physical Properties Analysis

This compound's physical properties might resemble those of cycloalkane derivatives, showing gradations with ring size and correlating with structural theories of small-ring compounds (Roberts & Chambers, 1951).

Chemical Properties Analysis

The chemical properties of this compound could involve the formation of inclusion complexes and interaction with various molecules, a characteristic seen in cyclodextrins (Singh et al., 2002). The compound's reactivity and interaction potential can be crucial in understanding its applications in various fields.

Aplicaciones Científicas De Investigación

Cyclodextrins and Derivatives : Cyclopentylurea is structurally different from cyclodextrins, but both involve cyclic structures. Cyclodextrins are cyclic oligosaccharides with applications in pharmaceuticals, drug delivery, cosmetics, and the food industry. They form host-guest type inclusion complexes, modifying physical and chemical properties of molecules, which could be a principle relevant to this compound's potential applications (Sharma & Baldi, 2016).

Drug Metabolism and Enzyme Interaction : Understanding the interaction of compounds with enzymes is crucial in drug discovery and development. This compound, like other small molecules, could potentially be a substrate or inhibitor of enzymes such as cytochrome P450s. This enzyme group metabolizes over 100 clinically used drugs, indicating the significance of studying such interactions for any new compound (He et al., 2011).

Cyclophosphamide and Related Compounds : Cyclophosphamide, a chemotherapeutic and immunosuppressant drug, is an example of a cyclo-compound with significant medical applications. Studying its mechanisms and effects could provide insights into the potential pathways and effects of this compound in biological systems (Tashkin et al., 2007).

Cyclotides and Protein Engineering : Cyclotides are stable plant proteins with various bioactivities and potential in drug design. They demonstrate the utility of cyclic structures in biological applications, which might be relevant to the structural analysis and application of this compound (Henriques & Craik, 2010).

Impact on Biological Systems : Studies on drugs like cyclosporine provide insights into the potential effects of other cyclo-compounds, including this compound, on biological systems, such as neuronal and glial cells (McDonald et al., 1996).

Mecanismo De Acción

Propiedades

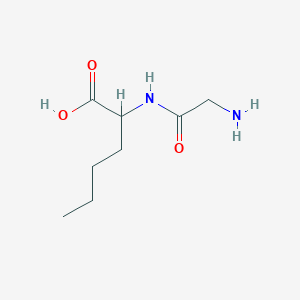

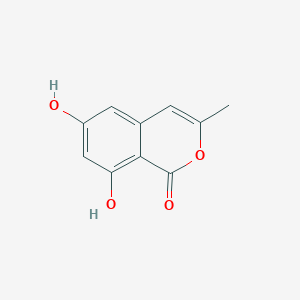

IUPAC Name |

cyclopentylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEYJGNJOCTQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

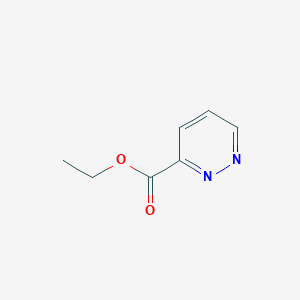

C1CCC(C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303875 | |

| Record name | cyclopentyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1194-06-5 | |

| Record name | 1194-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopentyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do cyclopentylurea derivatives interact with their targets in the context of cholesterol ester transfer protein (CETP) inhibition? What are the downstream effects of this inhibition?

A1: While the provided abstracts don't delve into the specific binding interactions of this compound derivatives with CETP, research [] indicates that these compounds act as CETP inhibitors. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibiting CETP can lead to increased HDL levels and decreased LDL levels, potentially offering benefits for cardiovascular health.

Q2: Can you provide examples of how the structure of this compound derivatives has been modified to influence their activity as CETP inhibitors?

A2: Research [] showcases the structure-activity relationship (SAR) exploration of diphenylpyridylethanamine (DPPE) derivatives containing a this compound moiety. Replacing a labile ester group in the initial lead compound with amide and urea functionalities led to improved stability. Further optimization involved modifications at the N-terminus of the DPPE scaffold, resulting in compounds like 20 with enhanced pharmacokinetic properties and robust efficacy in preclinical models.

Q3: How have this compound derivatives been utilized in chiral separation applications? What characteristics make them suitable for this purpose?

A3: Research [] highlights the synthesis and application of chitosan-based chiral stationary phases (CSPs) functionalized with this compound and 3,5-dimethylphenylcarbamate groups for enantiomeric separation. These CSPs demonstrated effective enantioseparation capabilities comparable to established cellulose-based CSPs. Importantly, the this compound derivatives exhibited good tolerance to various organic solvents, expanding the range of mobile phase choices for HPLC-based enantiomeric separations. This tolerance stems from the controlled swelling properties of the chitosan derivatives in different solvents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)

![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)